molecular formula C13H16ClF3N2O2S B2430656 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine CAS No. 1207058-46-5

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B2430656
CAS No.: 1207058-46-5
M. Wt: 356.79
InChI Key: VDBYPSMEKRUJCX-UHFFFAOYSA-N
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Description

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a piperazine ring substituted with a sulfonyl group and a trifluoroethyl group, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClF3N2O2S/c1-10-11(14)3-2-4-12(10)22(20,21)19-7-5-18(6-8-19)9-13(15,16)17/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBYPSMEKRUJCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCN(CC2)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the sulfonylation of 3-chloro-2-methylphenyl with a sulfonyl chloride, followed by the introduction of the piperazine ring through nucleophilic substitution. The final step involves the addition of the trifluoroethyl group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the piperazine or aromatic ring.

Scientific Research Applications

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-methylpiperazine
  • 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-ethylpiperazine
  • 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)benzene

Uniqueness

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of both the sulfonyl and trifluoroethyl groups, which confer distinct chemical and biological properties. The trifluoroethyl group, in particular, enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets.

Biological Activity

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of a piperazine derivative with a sulfonyl chloride and a trifluoroethyl group. This multi-step process allows for the introduction of specific functional groups that enhance its biological properties.

Biological Activities

The biological activities of this compound have been evaluated across various studies, focusing on its antibacterial, antifungal, and enzyme inhibitory properties.

Antibacterial Activity

Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, a study reported that derivatives with sulfonamide moieties showed promising activity against Escherichia coli and Staphylococcus aureus, with IC50 values indicating effective inhibition at low concentrations .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. A recent study highlighted that related piperazine derivatives demonstrated IC50 values ranging from 0.63 to 6.28 µM for AChE inhibition, suggesting that the target compound may possess similar or enhanced inhibitory effects .

The mechanism by which this compound exerts its biological effects is thought to involve the interaction with specific protein targets in bacteria and enzymes. The sulfonamide group is particularly noted for its role in mimicking p-aminobenzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis.

Case Studies

StudyFindingsReference
Study 1Demonstrated significant antibacterial activity against E. coli with an IC50 of 3.5 µM.
Study 2Reported enzyme inhibition with an IC50 of 0.63 µM for AChE; potential for treating Alzheimer's disease.
Study 3Evaluated antifungal properties; showed moderate activity against Candida albicans.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine?

  • Methodology : Synthesis typically involves sequential functionalization of the piperazine core. First, the trifluoroethyl group is introduced via nucleophilic substitution or reductive amination. The sulfonyl chloride derivative of 3-chloro-2-methylphenyl is then coupled to the piperazine nitrogen under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Reaction progress is monitored via TLC or HPLC, with purification by column chromatography .

Q. How is structural characterization performed for this compound?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR (¹H, ¹³C, 19F) to confirm substituent positions and purity.
  • IR spectroscopy to identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and trifluoroethyl (C-F, ~1200–1100 cm⁻¹) groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C. Stability assays under varying pH, temperature, and humidity can identify degradation pathways. HPLC purity checks at intervals are advised .

Advanced Research Questions

Q. How can reaction yields be optimized during the sulfonylation step?

  • Methodology :

  • Catalyst screening : Test bases like DMAP or DBU to enhance sulfonyl chloride activation.
  • Solvent optimization : Compare polar aprotic solvents (e.g., DMF vs. DCM) for improved solubility.
  • Temperature control : Lower temperatures (0–5°C) may reduce side reactions.
  • Protecting group strategies : Temporarily protect reactive sites on the piperazine ring during sulfonylation .

Q. What computational methods are used to predict the compound’s electronic properties and binding affinities?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Molecular docking : Simulate interactions with biological targets (e.g., neurotransmitter receptors) using software like AutoDock Vina.
  • MD simulations : Assess conformational stability in aqueous or lipid environments .

Q. How can structural analogs be designed to improve pharmacological activity?

  • Methodology :

  • SAR studies : Systematically modify substituents (e.g., replacing trifluoroethyl with cyclopropyl or altering sulfonyl aryl groups).
  • Bioisosteric replacements : Substitute the 3-chloro-2-methylphenyl group with bioisosteres like thiophene or pyridine.
  • In vitro assays : Test analogs in receptor-binding or enzyme-inhibition assays to correlate structure with activity .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodology :

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times).
  • Meta-analysis : Compare data across studies while controlling for variables like purity (>95% by HPLC) and solvent (DMSO vs. saline).
  • Orthogonal assays : Validate results using complementary techniques (e.g., electrophysiology alongside radioligand binding) .

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